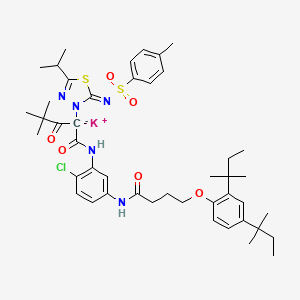
1,3,4-Thiadiazole-3(2H)-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-5-(1-methylethyl)-2-(((4-methylphenyl)sulfonyl)imino)-, ion(1-), potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole-3(2H)-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-5-(1-methylethyl)-2-(((4-methylphenyl)sulfonyl)imino)-, ion(1-), potassium is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring, acetamide linkage, and the incorporation of various functional groups. Common reagents used in these reactions may include chlorinating agents, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used to study the mechanisms of these activities and develop new therapeutic agents.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its diverse biological activities make it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the desired biological effect. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Thiadiazole derivatives
- Acetamide derivatives
- Sulfonyl imino compounds
Uniqueness
This compound is unique due to its complex structure, which combines multiple functional groups and moieties. This complexity allows for a wide range of chemical reactions and biological activities, making it a versatile compound for various applications.
Properties
CAS No. |
94199-47-0 |
|---|---|
Molecular Formula |
C45H59ClKN5O6S2 |
Molecular Weight |
904.7 g/mol |
IUPAC Name |
potassium;N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4,4-dimethyl-2-[(2Z)-2-(4-methylphenyl)sulfonylimino-5-propan-2-yl-1,3,4-thiadiazol-3-yl]-3-oxopentanamide |
InChI |
InChI=1S/C45H59ClN5O6S2.K/c1-13-44(9,10)30-19-24-36(33(26-30)45(11,12)14-2)57-25-15-16-37(52)47-31-20-23-34(46)35(27-31)48-40(54)38(39(53)43(6,7)8)51-42(58-41(49-51)28(3)4)50-59(55,56)32-21-17-29(5)18-22-32;/h17-24,26-28H,13-16,25H2,1-12H3,(H,47,52)(H,48,54);/q-1;+1/b50-42-; |
InChI Key |
CHNFGGOKYDDEOH-ONTUSIFWSA-N |
Isomeric SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)[C-](C(=O)C(C)(C)C)N3/C(=N/S(=O)(=O)C4=CC=C(C=C4)C)/SC(=N3)C(C)C)C(C)(C)CC.[K+] |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)[C-](C(=O)C(C)(C)C)N3C(=NS(=O)(=O)C4=CC=C(C=C4)C)SC(=N3)C(C)C)C(C)(C)CC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















